Cas no 1932080-04-0 ((3R,5S)-1-ethyl-3,5-dimethylpiperazine)

(3R,5S)-1-ethyl-3,5-dimethylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- (3R,5S)-1-ethyl-3,5-dimethylpiperazine
- SCHEMBL13800042
- (3S,5R)-1-ethyl-3,5-dimethylpiperazine
- 1932080-04-0
- EN300-3171181
-
- MDL: MFCD30202578
- Inchi: 1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3/t7-,8+
- InChI Key: WETMGCUENOHMKS-OCAPTIKFSA-N
- SMILES: N1(CC)C[C@@H](C)N[C@@H](C)C1
Computed Properties
- Exact Mass: 142.146998583g/mol
- Monoisotopic Mass: 142.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 93.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 15.3Ų
(3R,5S)-1-ethyl-3,5-dimethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3171181-0.1g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95.0% | 0.1g |
$293.0 | 2025-03-19 | |
Enamine | EN300-3171181-1.0g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-3171181-10.0g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-3171181-0.05g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95.0% | 0.05g |
$197.0 | 2025-03-19 | |
1PlusChem | 1P028RMC-5g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 5g |
$3082.00 | 2024-06-17 | |
1PlusChem | 1P028RMC-100mg |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 100mg |
$412.00 | 2024-06-17 | |
Aaron | AR028RUO-500mg |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 500mg |
$927.00 | 2025-02-16 | |
Aaron | AR028RUO-250mg |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 250mg |
$600.00 | 2025-02-16 | |
1PlusChem | 1P028RMC-500mg |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 500mg |
$873.00 | 2024-06-17 | |
Aaron | AR028RUO-10g |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine |
1932080-04-0 | 95% | 10g |
$5006.00 | 2023-12-15 |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine Related Literature
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on (3R,5S)-1-ethyl-3,5-dimethylpiperazine
Introduction to (3R,5S)-1-ethyl-3,5-dimethylpiperazine (CAS No. 1932080-04-0)
(3R,5S)-1-ethyl-3,5-dimethylpiperazine, identified by the CAS number 1932080-04-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This piperazine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The stereochemistry defined by the (3R,5S) configuration plays a crucial role in determining its biological activity and interaction with biological targets.
The compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their versatility in pharmaceutical applications. Piperazines are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug discovery. The specific substitution pattern in (3R,5S)-1-ethyl-3,5-dimethylpiperazine contributes to its distinct pharmacological profile, which has been the focus of numerous research studies.
In recent years, there has been a growing interest in the development of novel psychoactive substances that can serve as potential therapeutic agents. (3R,5S)-1-ethyl-3,5-dimethylpiperazine has been investigated for its potential role in treating neurological and psychiatric disorders. Its unique stereochemistry and chemical properties make it a promising candidate for further exploration in this domain.
One of the most compelling aspects of (3R,5S)-1-ethyl-3,5-dimethylpiperazine is its potential as a lead compound for the development of new drugs. Researchers have been particularly interested in its ability to interact with neurotransmitter receptors and enzymes involved in various neurological pathways. This interaction can lead to the development of drugs that target conditions such as depression, anxiety, and cognitive disorders.
The synthesis of (3R,5S)-1-ethyl-3,5-dimethylpiperazine involves complex organic reactions that require precise control over stereochemistry. Advanced synthetic methodologies have been employed to ensure the accurate formation of the desired stereocenter. These methodologies often include chiral resolution techniques and asymmetric synthesis strategies to achieve high enantiomeric purity.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. The (3R,5S) configuration of (3R,5S)-1-ethyl-3,5-dimethylpiperazine is critical for its biological activity. Any deviation from this configuration can significantly alter its pharmacological properties, making it essential to maintain high levels of stereochemical purity during synthesis and purification.
The pharmacological profile of (3R,5S)-1-ethyl-3,5-dimethylpiperazine has been extensively studied in preclinical models. These studies have revealed its potential as a modulator of various neurotransmitter systems. For instance, it has shown promise in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders. Additionally, it has demonstrated interactions with dopamine receptors, suggesting potential applications in treating cognitive disorders.
One of the key challenges in developing new drugs based on (3R,5S)-1-ethyl-3,5-dimethylpiperazine is optimizing its pharmacokinetic properties. Ensuring that the compound is well-absorbed, distributed appropriately within the body, metabolized efficiently, and excreted effectively is crucial for its clinical success. Researchers are exploring various strategies to enhance these properties through structural modifications and formulation innovations.
The regulatory landscape for new pharmaceutical compounds also plays a significant role in their development and commercialization. (3R,5S)-1-ethyl-3,5-dimethylpiperazine must undergo rigorous testing and regulatory approval processes before it can be used therapeutically. These processes ensure that the compound is safe and effective for human use. The growing body of research on this compound suggests that it may soon be approved for clinical use in certain therapeutic areas.
In conclusion,(1932080-04-0) is a promising compound with significant potential in pharmaceutical applications. Its unique stereochemistry and biological activity make it a valuable candidate for further research and development. As our understanding of neurological and psychiatric disorders continues to grow,this compound may play an important role in developing new treatments for these conditions.
1932080-04-0 ((3R,5S)-1-ethyl-3,5-dimethylpiperazine) Related Products
- 680617-70-3(2-Chloro-4-(3-(4-nitrophenyl)ureido)benzene-1-sulfonyl chloride)
- 2121512-69-2(Benzyl 2-bromo-6-methoxybenzoate)
- 1217665-54-7(Fmoc-3-(boc-aminomethyl)-d-phenylalanine)
- 7145-63-3(Tetradecanoic acid,2-amino-)
- 2228085-68-3(methyl 2-amino-2-(2-fluoro-6-nitrophenyl)acetate)
- 28456-24-8(N-(4-Methoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine)
- 1260879-65-9((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol)
- 345616-08-2(N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)
- 72830-09-2(2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride)
- 2090592-66-6(3-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one)



